Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate
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Overview
Description
Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring, a chlorinated benzoyl group, and a butanoate ester
Preparation Methods
The synthesis of Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylbenzoic acid and 3-pyridin-2-ylbutanoic acid.
Formation of Benzoyl Chloride: 3-chloro-2-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The benzoyl chloride is then reacted with 3-pyridin-2-ylbutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide.
Esterification: Finally, the carboxylic acid group of the amide is esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), converting the amide to an amine.
Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Scientific Research Applications
Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylpropanoate and Methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylpentanoate.
Uniqueness: The presence of the pyridine ring and the specific positioning of the chlorinated benzoyl group contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-chloro-2-methylbenzoyl)amino]-3-pyridin-2-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-13(7-6-8-14(12)19)17(23)21-18(2,11-16(22)24-3)15-9-4-5-10-20-15/h4-10H,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWLFGZCDSCKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC(C)(CC(=O)OC)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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